SODIUM ETHYL p-HYDROXYBENZOATE

Description

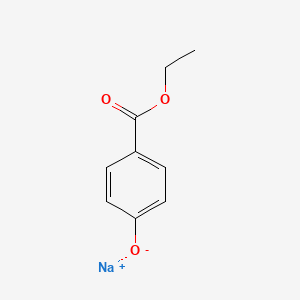

Structure

3D Structure of Parent

Properties

CAS No. |

35285-68-8 |

|---|---|

Molecular Formula |

C9H10O3.Na C9H10NaO3 |

Molecular Weight |

189.16 g/mol |

IUPAC Name |

sodium 4-ethoxycarbonylphenolate |

InChI |

InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3; |

InChI Key |

HLEKLAHSVAPCPF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O.[Na] |

melting_point |

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C |

Other CAS No. |

35285-68-8 |

physical_description |

White, crystalline hygroscopic powder |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Guardian: A Technical Guide to the Antimicrobial Mechanism of Sodium Ethyl p-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Sodium Ethyl p-Hydroxybenzoate, a sodium salt of ethylparaben (B1671687), is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. Its broad-spectrum efficacy against bacteria, yeasts, and molds has made it a staple in product formulation to ensure safety and longevity. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its antimicrobial effects, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Multi-pronged Attack

The antimicrobial activity of this compound is not attributed to a single mode of action but rather a synergistic combination of effects on vital cellular processes. The primary mechanisms involve the disruption of microbial cell membrane integrity, inhibition of nucleic acid synthesis, and the incapacitation of key metabolic enzymes.

Disruption of Microbial Cell Membrane

One of the principal modes of action is the disruption of the cytoplasmic membrane's structure and function. This leads to a loss of membrane potential, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the ethylparaben molecule allows it to partition into the lipid bilayer of the microbial cell membrane, disrupting its fluidity and integrity. This interference with the membrane's transport processes is a key factor in its antimicrobial efficacy.

Inhibition of Nucleic Acid Synthesis

This compound has been shown to interfere with the synthesis of DNA and RNA in microbial cells. While the precise molecular interactions are still under investigation, it is hypothesized that the compound may inhibit enzymes crucial for nucleotide synthesis or the polymerization of nucleic acid strands. This disruption of genetic processes halts cell replication and protein synthesis, leading to a bacteriostatic or bactericidal effect.

Inhibition of Key Microbial Enzymes

Several key enzymes essential for microbial metabolism are targeted by ethylparaben. Notably, enzymes within the phosphotransferase system (PTS) and F-type ATPase (F-ATPase) are inhibited. The PTS is crucial for the uptake and phosphorylation of sugars in many bacteria, and its inhibition starves the cell of essential energy sources. F-ATPase is a vital enzyme responsible for ATP synthesis, and its inhibition directly depletes the cell's energy currency, leading to metabolic collapse.

Quantitative Efficacy: Minimum Inhibitory Concentrations (MICs)

The effectiveness of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound against a range of bacteria and fungi.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Bacteria

| Gram-Negative Bacteria | MIC Level (%) |

| Pseudomonas aeruginosa | 0.113 |

| Escherichia coli | 0.056 |

| Klebsiella pneumoniae | 0.056 |

| Serratia marcescens | 0.056 |

| Proteus vulgaris | 0.068 |

| Salmonella enteritidis | 0.046 |

| Gram-Positive Bacteria | MIC Level (%) |

| Staphylococcus aureus | 0.079 |

| Streptococcus haemolyticus | 0.068 |

| Bacillus cereus | 0.028 |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Yeasts and Molds

| Yeasts | MIC Level (%) |

| Candida albicans | 0.079 |

| Saccharomyces cerevisiae | 0.056 |

| Molds | MIC Level (%) |

| Aspergillus niger | 0.045 |

Experimental Protocols

To elucidate the mechanism of action of this compound, several key experiments are routinely performed. Detailed methodologies for these experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][2][3][4][5][6][7]

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Standardized microbial inoculum (0.5 McFarland standard)

-

This compound stock solution

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of a 96-well microtiter plate.

-

Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the broth to the final desired concentration.

-

Inoculate each well of the microtiter plate with the diluted microbial suspension, except for the sterility control wells.

-

Include a growth control (microorganism in broth without the antimicrobial agent) and a sterility control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the antimicrobial agent that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density at 600 nm using a plate reader.

Microbial Cell Membrane Potential Assay

This assay measures changes in the electrical potential across the microbial cell membrane, indicating membrane disruption.[8][9][10][11][12]

Materials:

-

Fluorescent membrane potential-sensitive dye (e.g., DiSC3(5))

-

Microbial cell suspension

-

Fluorometer or fluorescence microscope

-

This compound solution

-

Membrane depolarizing agent (e.g., CCCP) as a positive control

Procedure:

-

Grow the microbial culture to the mid-logarithmic phase.

-

Harvest and wash the cells, then resuspend them in a suitable buffer.

-

Add the membrane potential-sensitive dye to the cell suspension and incubate to allow the dye to accumulate in polarized cells, leading to fluorescence quenching.

-

Measure the baseline fluorescence.

-

Add the this compound solution to the cell suspension at various concentrations.

-

Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.

-

Use a known depolarizing agent as a positive control to induce maximum fluorescence.

DNA and RNA Synthesis Inhibition Assay

This assay determines the effect of the antimicrobial agent on the synthesis of DNA and RNA.[13][14][15][][17]

Materials:

-

Radiolabeled precursors for DNA and RNA synthesis (e.g., [3H]-thymidine for DNA, [3H]-uridine for RNA)

-

Microbial cell culture

-

This compound solution

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Grow the microbial culture to the early to mid-logarithmic phase.

-

Add the this compound solution at various concentrations to the culture.

-

Immediately add the radiolabeled precursor ([3H]-thymidine or [3H]-uridine).

-

Take samples at different time points during incubation.

-

Precipitate the macromolecules (including DNA and RNA) by adding cold trichloroacetic acid (TCA).

-

Collect the precipitate on a filter paper and wash to remove unincorporated radiolabeled precursors.

-

Measure the radioactivity of the precipitate using a scintillation counter.

-

A reduction in the incorporation of the radiolabeled precursor in the presence of the compound compared to the control indicates inhibition of DNA or RNA synthesis.

F-ATPase Inhibition Assay

This assay measures the activity of the F-ATPase enzyme, which is involved in ATP synthesis.[18][19][20][21][22]

Materials:

-

Isolated microbial F-ATPase enzyme or membrane vesicles containing the enzyme

-

ATP substrate

-

Buffer solution

-

This compound solution

-

Malachite green reagent or a coupled enzyme assay system for detecting inorganic phosphate (B84403) (Pi)

Procedure:

-

Pre-incubate the isolated F-ATPase enzyme or membrane vesicles with various concentrations of this compound.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction mixture for a specific period at an optimal temperature.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done colorimetrically using the malachite green reagent, which forms a colored complex with Pi.

-

A decrease in the amount of Pi produced in the presence of this compound compared to the control indicates inhibition of F-ATPase activity.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols.

References

- 1. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. protocols.io [protocols.io]

- 5. cibtech.org [cibtech.org]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Membrane Potential in Individual Cells [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Nucleic Acid Synthesis by Antibiotics [sigmaaldrich.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of ATP Hydrolysis by Thermoalkaliphilic F1Fo-ATP Synthase Is Controlled by the C Terminus of the ɛ Subunit - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sodium Ethyl p-Hydroxybenzoate: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ethyl p-Hydroxybenzoate, the sodium salt of ethylparaben (B1671687), is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its broad-spectrum antimicrobial activity, particularly against fungi and Gram-positive bacteria, coupled with its high solubility in water, makes it an effective and versatile excipient in a variety of formulations.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, analytical methods, and biological interactions of this compound, intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white or almost white, hygroscopic crystalline powder.[5] A key advantage of the sodium salt over its ester form (ethylparaben) is its high solubility in cold water, which simplifies the manufacturing process of aqueous formulations by eliminating the need for heating or co-solvents.[3] It is important to note that in acidic formulations, the sodium salt reverts to the less soluble ethylparaben ester.[6]

Data Presentation: Physicochemical Properties

For clarity and ease of comparison, the following table summarizes the key quantitative data for this compound and its corresponding free ester, Ethylparaben.

| Property | This compound | Ethylparaben |

| Synonyms | Sodium Ethylparaben, Sodium 4-ethoxycarbonylphenoxide | Ethyl Paraben, Ethyl p-hydroxybenzoate |

| CAS Number | 35285-68-8[4] | 120-47-8[7] |

| Molecular Formula | C₉H₉NaO₃[4] | C₉H₁₀O₃[7] |

| Molecular Weight | 188.16 g/mol [5] | 166.176 g/mol [7] |

| Appearance | White or almost white, hygroscopic, crystalline powder[5] | Colorless crystals or a white crystalline powder[7] |

| Solubility | Freely soluble in water[5] | Very slightly soluble in water, freely soluble in ethanol (B145695) and methanol[8] |

| Melting Point | >115 °C (for the free ester after acidification)[9] | 115 to 118 °C[7] |

| Boiling Point | Not available | 297 to 298 °C[7] |

| pH (1 g/L in H₂O) | 9.5 - 10.5[9] | 4.5 - 5.5 (saturated solution)[8] |

| pKa | Not directly applicable (salt) | ~8.34[1] |

| logP (Octanol/Water) | Not directly applicable (salt) | 2.47[1][2] |

Chemical Structure

The chemical structure of this compound consists of a sodium cation and an ethyl p-hydroxybenzoate anion. The anion is characterized by a benzene (B151609) ring substituted with a hydroxyl group and an ethyl ester group at the para position.

References

- 1. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYLPARABEN - Ataman Kimya [atamanchemicals.com]

- 3. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 4. Ethylparaben | SIELC Technologies [sielc.com]

- 5. エチルパラベン United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. usp.org [usp.org]

- 7. Ethylparaben - Wikipedia [en.wikipedia.org]

- 8. 120-47-8 CAS MSDS (Ethylparaben) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to the Laboratory Synthesis and Purification of Sodium Ethyl p-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Sodium Ethyl p-Hydroxybenzoate, a compound of significant interest in pharmaceutical and cosmetic applications as a preservative. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process visualizations to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound, the sodium salt of ethylparaben, is a widely used antimicrobial agent. Its enhanced solubility in water compared to its ester precursor, ethyl p-hydroxybenzoate, makes it a valuable preservative in various aqueous formulations. The synthesis is a two-step process involving the initial formation of ethyl p-hydroxybenzoate via Fischer esterification, followed by its conversion to the sodium salt. High purity is crucial for its application, necessitating a robust purification strategy.

Synthesis of Ethyl p-Hydroxybenzoate

The primary method for synthesizing ethyl p-hydroxybenzoate is the Fischer esterification of p-hydroxybenzoic acid with ethanol (B145695), catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-hydroxybenzoic acid and an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified duration to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water.

-

Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the crude ethyl p-hydroxybenzoate from the aqueous solution using a suitable organic solvent, such as diethyl ether.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl p-hydroxybenzoate.

Quantitative Data for Esterification

| Parameter | Value | Reference |

| Molar Ratio (p-hydroxybenzoic acid:ethanol) | 1:5 to 1:9 | [1] |

| Catalyst | Concentrated H₂SO₄ or Solid Superacid (e.g., WO₃/ZrO₂) | [1] |

| Reaction Temperature | Reflux (approx. 78-85 °C) | [1] |

| Reaction Time | 3-4 hours | [1] |

| Yield of Crude Ethyl p-Hydroxybenzoate | 72.1% to 92.6% | [1] |

Purification of Ethyl p-Hydroxybenzoate

The crude ethyl p-hydroxybenzoate is purified by recrystallization to remove unreacted starting materials and by-products.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude ethyl p-hydroxybenzoate in a minimum amount of hot ethanol.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified ethyl p-hydroxybenzoate crystals in a vacuum oven.

Synthesis of this compound

The purified ethyl p-hydroxybenzoate is then converted to its sodium salt.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified ethyl p-hydroxybenzoate in a suitable solvent, such as ethanol.

-

Base Addition: Slowly add a stoichiometric amount of a sodium hydroxide (B78521) solution in water or ethanol with continuous stirring.

-

Precipitation/Crystallization: The sodium salt will precipitate out of the solution. The reaction mixture may be stirred at room temperature for a period to ensure complete salt formation.

-

Isolation: Collect the precipitated this compound by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material.

-

Drying: Dry the final product, a white hygroscopic crystalline powder, under vacuum.[2]

Purification of this compound

Achieving high purity of the final sodium salt is critical. Based on its solubility profile, recrystallization from a suitable solvent system is the recommended method. This compound is freely soluble in water and soluble in anhydrous ethanol.

Experimental Protocol: Recrystallization of the Sodium Salt

-

Solvent Selection: A mixed solvent system of ethanol and water is often effective for recrystallizing sodium salts of phenolic compounds. The optimal ratio should be determined empirically.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., a high proportion of ethanol to water).

-

Crystallization: Gradually add the anti-solvent (water) to the hot solution until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Visualizing the Workflow

To provide a clear overview of the entire process, the following diagrams illustrate the key stages of the synthesis and purification.

Caption: Overall workflow for the synthesis and purification of this compound.

Physicochemical Properties and Characterization

A summary of the key physical and chemical properties of the intermediate and final products is provided below for easy reference.

| Property | Ethyl p-Hydroxybenzoate | This compound |

| Molecular Formula | C₉H₁₀O₃ | C₉H₉NaO₃ |

| Molecular Weight | 166.17 g/mol | 188.16 g/mol |

| Appearance | Colorless crystals or white crystalline powder | White or almost white, hygroscopic, crystalline powder[2] |

| Melting Point | 115-118 °C | >115 °C (for the free ester) |

| Solubility | Freely soluble in ethanol and ether; very slightly soluble in water | Freely soluble in water; soluble in anhydrous ethanol[1] |

Conclusion

This guide provides a comprehensive framework for the successful laboratory-scale synthesis and purification of high-purity this compound. Adherence to the detailed protocols and careful control of the experimental parameters outlined herein are essential for achieving optimal yields and product quality. The provided visualizations and data tables serve as a quick reference for researchers engaged in the development and handling of this important pharmaceutical and cosmetic preservative.

References

Antimicrobial Spectrum of Sodium Ethyl p-Hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ethyl p-Hydroxybenzoate, the sodium salt of ethylparaben (B1671687), is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. Its broad-spectrum efficacy against a range of microorganisms, coupled with its high water solubility and stability, makes it a valuable agent for preventing microbial spoilage and ensuring product integrity. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, detailing its quantitative efficacy, the experimental protocols for its evaluation, and its mechanism of action.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity, demonstrating effectiveness against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2][3] Generally, its activity is more pronounced against fungi than bacteria.[1] The antimicrobial potency of parabens tends to increase with the length of the alkyl chain, making ethylparaben more effective than methylparaben.

The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. The following tables summarize the MIC values for this compound against a variety of common spoilage organisms.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Bacteria [1]

| Microorganism | Type | MIC Level (%) | MIC (µg/mL) |

| Pseudomonas aeruginosa | Gram-negative | 0.113 | 1130 |

| Escherichia coli | Gram-negative | 0.056 | 560 |

| Klebsiella pneumoniae | Gram-negative | 0.056 | 560 |

| Serratia marcescens | Gram-negative | 0.056 | 560 |

| Proteus vulgaris | Gram-negative | 0.068 | 680 |

| Salmonella enteritidis | Gram-negative | 0.046 | 460 |

| Staphylococcus aureus | Gram-positive | 0.079 | 790 |

| Streptococcus haemolyticus | Gram-positive | 0.068 | 680 |

| Bacillus cereus | Gram-positive | 0.028 | 280 |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Fungi [1]

| Microorganism | Type | MIC Level (%) | MIC (µg/mL) |

| Candida albicans | Yeast | 0.079 | 790 |

| Saccharomyces cerevisiae | Yeast | 0.056 | 560 |

| Aspergillus niger | Mold | 0.045 | 450 |

Note: The conversion from MIC (%) to MIC (µg/mL) is based on the assumption that the density of the medium is approximately 1 g/mL.

Supporting data from studies on ethylparaben derivatives further corroborates its antimicrobial action. For instance, certain ethylparaben hydrazide-hydrazone derivatives have shown significant activity against Staphylococcus aureus (MIC of 2 µg/mL for one derivative) and Candida albicans (MIC of 64 µg/mL).[4][5]

Mechanism of Action

The precise mechanism of antimicrobial action for parabens, including this compound, is not fully elucidated but is understood to be multi-targeted. The primary modes of action are believed to be:

-

Disruption of Membrane Transport: Parabens are thought to interfere with microbial cell membrane integrity and transport processes. This disruption can lead to the leakage of intracellular components and a breakdown of the electrochemical gradients necessary for cell survival.

-

Inhibition of Synthesis: Parabens may inhibit the synthesis of DNA and RNA, thereby arresting microbial growth and replication.

-

Enzyme Inhibition: It is also proposed that parabens can inhibit key microbial enzymes, such as ATPases and phosphotransferases, which are vital for cellular energy production and metabolism.

The following diagram illustrates the proposed antimicrobial mechanism of action.

Experimental Protocols

The determination of the antimicrobial spectrum and efficacy of this compound is primarily conducted through standardized in vitro susceptibility testing methods. The two most common and internationally recognized methods are Broth Microdilution and Agar (B569324) Dilution, as outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

- Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

- Growth Media: Use an appropriate broth medium for the test microorganism (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria, RPMI-1640 for fungi).

- Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

- 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Experimental Procedure:

- Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. This creates a range of concentrations to be tested.

- Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

- Controls:

- Growth Control: A well containing broth and inoculum, but no antimicrobial agent.

- Sterility Control: A well containing only broth to check for contamination.

- Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).

- Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

The following diagram outlines the workflow for the Broth Microdilution MIC test.

Agar Dilution Method for MIC Determination

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium.

1. Preparation of Materials:

- Test Substance: Prepare a stock solution of this compound.

- Growth Media: Use an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

- Microorganism: Prepare a standardized inoculum as described for the broth microdilution method.

- Petri Dishes: Sterile petri dishes.

2. Experimental Procedure:

- Preparation of Agar Plates: Add different volumes of the this compound stock solution to molten agar to create a series of plates with varying concentrations of the antimicrobial agent. Pour the agar into petri dishes and allow it to solidify.

- Inoculation: Spot-inoculate the surface of each agar plate with a standardized suspension of the test microorganism. A multipoint inoculator can be used to test multiple strains simultaneously.

- Controls: Include a control plate with no antimicrobial agent to ensure the viability of the inoculum.

- Incubation: Incubate the plates under appropriate conditions.

- Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.

The following diagram illustrates the workflow for the Agar Dilution MIC test.

Conclusion

This compound is a broad-spectrum antimicrobial preservative with proven efficacy against a wide range of bacteria and fungi. Its primary mechanisms of action involve the disruption of microbial cell membranes and the inhibition of essential cellular processes. The quantitative antimicrobial activity, as determined by standardized methods such as broth and agar dilution, provides a solid basis for its application in the preservation of pharmaceuticals, cosmetics, and food products. This technical guide serves as a comprehensive resource for professionals in research and development, providing the necessary data and methodologies to effectively utilize this compound as a preservative.

References

Solubility and stability of Sodium Ethyl p-Hydroxybenzoate in different solvents.

An In-depth Technical Guide to the Solubility and Stability of Sodium Ethyl p-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of this compound (also known as Sodium Ethylparaben). The information is intended for use by professionals in research, scientific, and drug development fields. All data is presented with clarity and is supported by detailed experimental protocols and visual diagrams to facilitate understanding and application.

Introduction

This compound (CAS: 35285-68-8) is the sodium salt of Ethylparaben, an ethyl ester of p-hydroxybenzoic acid.[1][2] It is a white or nearly white, hygroscopic, crystalline powder.[3][4] Due to its broad-spectrum antimicrobial properties, it is widely utilized as a preservative in pharmaceuticals, food products (E number E215), and cosmetics.[1][3][4] Understanding its solubility and stability is critical for formulation development, ensuring product quality, efficacy, and shelf-life.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NaO₃ | [5] |

| Molecular Weight | 188.16 g/mol | [5] |

| Appearance | White or almost white, hygroscopic, crystalline powder | [3] |

| pH (of solution) | 9.5 to 10.5 | [3] |

| Melting Point | The free ester (Ethylparaben) melts at 115-118°C | [3][6] |

Solubility Profile

This compound's salt form grants it significantly different solubility characteristics compared to its free ester counterpart, Ethylparaben.

Qualitative Solubility

The compound exhibits a distinct polarity-driven solubility profile.

| Solvent | Solubility Description | Reference |

| Water | Freely Soluble | [3][6] |

| Anhydrous Ethanol | Soluble | [3][6] |

| Methanol | Freely Soluble | [1] |

| Methylene Chloride | Practically Insoluble | [3][6] |

| Acetone | Freely Soluble | [7] |

| Ether | Freely Soluble* | [7] |

| Note: Data for Methanol, Acetone, and Ether corresponds to the free-form Ethylparaben, but indicates high solubility in common polar organic solvents. |

Quantitative Solubility

Quantitative data highlights its high aqueous solubility.

| Solvent | Temperature | Concentration | Reference |

| Water | 23 °C | > 1000 g/L | [8] |

For comparison, the free-form Ethylparaben is described as only "very slightly soluble in water".[1] The solubility of parabens is generally endothermic and increases with temperature up to a certain point, beyond which degradation may occur.[9][10]

Stability Profile

The stability of this compound is a critical parameter for its use as a preservative. While generally stable as a dry powder, its stability in solution is highly dependent on environmental conditions.[11]

Factors Affecting Stability

| Factor | Observation | Implication & Reference |

| pH | Aqueous solutions are alkaline (pH 9.5-10.5). | Parabens are susceptible to alkaline hydrolysis, which cleaves the ester bond. This is a primary degradation pathway.[3] The main degradation product is 4-Hydroxybenzoic Acid.[2] |

| Temperature | Recommended storage for the powder is +15°C to +25°C. | Elevated temperatures accelerate hydrolysis in aqueous solutions. The free-form Ethylparaben shows degradation in water at very high temperatures (200 °C).[4][10] |

| Incompatible Materials | Reactive with strong oxidizing and reducing agents. | Contact with these agents should be avoided to prevent chemical degradation.[11] |

| General Note | While the solid is stable, sodium salts of parabens are generally considered unstable in aqueous solutions. | This instability refers to the propensity for hydrolysis back to the less soluble paraben ester and ultimately to 4-hydroxybenzoic acid, affecting preservative efficacy.[12] |

Experimental Protocols

Detailed methodologies are essential for accurately assessing the solubility and stability of this compound in a laboratory setting.

Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[9][10]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., purified water, ethanol)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Set the thermostatic shaker bath to the desired constant temperature (e.g., 25 °C).

-

Supersaturation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. This ensures that a solid phase remains, indicating saturation.

-

Equilibration: Place the flask in the thermostatic shaker and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand in the shaker for several hours to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette or syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any suspended microparticles.

-

Dilution: Dilute the filtered sample gravimetrically or volumetrically to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Repeat for multiple replicates.

References

- 1. Ethylparaben or Ethyl paraben BP Ph Eur USP NF IP Grade Manufacturers [anmol.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ammol.org [ammol.org]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. 35285-68-8 CAS | ETHYL-4-HYDROXYBENZOATE SODIUM SALT | Laboratory Chemicals | Article No. 3739D [lobachemie.com]

- 7. agilent.com [agilent.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | CAS#:35285-68-8 | Chemsrc [chemsrc.com]

- 12. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Sodium Ethyl p-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Sodium Ethyl p-Hydroxybenzoate, the sodium salt of ethylparaben (B1671687), is a widely utilized preservative in pharmaceuticals, cosmetics, and food products due to its broad-spectrum antimicrobial activity. Its fate in biological systems and the environment is of significant interest, as its degradation can lead to various byproducts with potentially altered biological activity. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound, its resulting byproducts, and the experimental methodologies used for their analysis. In aqueous solutions, this compound exists in equilibrium with its ester form, ethylparaben, the degradation of which is the focus of this guide.

Primary Degradation Pathways

This compound (ethylparaben) undergoes degradation through three main pathways: hydrolysis, photodegradation, and microbial degradation. These pathways can occur independently or concurrently, influenced by environmental factors such as pH, temperature, light exposure, and microbial activity.

Hydrolysis

Hydrolysis of the ester bond is a primary degradation pathway for ethylparaben, yielding p-hydroxybenzoic acid (PHBA) and ethanol. This reaction can be catalyzed by acids or bases. Aqueous solutions of ethylparaben are stable at a pH range of 3-6. However, at pH 8 or above, hydrolysis can be rapid[1][2][3]. The reaction is first-order with respect to the paraben concentration.

Photodegradation

Exposure to ultraviolet (UV) radiation, particularly UV-C, can induce the degradation of ethylparaben. Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) significantly enhance photodegradation. These processes often utilize catalysts such as titanium dioxide (TiO₂) or silver carbonate (Ag₂CO₃) and oxidants like hydrogen peroxide (H₂O₂) or persulfate (PS).

The primary mechanisms of photodegradation involve:

-

Hydroxylation: Addition of hydroxyl radicals to the aromatic ring, forming hydroxylated byproducts.

-

Dealkylation: Cleavage of the ethyl group.

-

Dimerization: Formation of larger molecules through the combination of degradation intermediates.

Key byproducts identified from photodegradation include p-hydroxybenzoic acid (PHBA), 3,4-dihydroxy-benzoic acid ethyl ester (3,4-OH-EPB), and a dimeric compound with observed increased estrogenic activity[4][5].

Microbial Degradation

A variety of microorganisms can utilize ethylparaben as a carbon source, leading to its biodegradation. The initial and crucial step is the enzymatic hydrolysis of the ester bond by esterases or cutinases, releasing p-hydroxybenzoic acid (PHBA) and ethanol[6][7][8][9]. Bacterial strains such as Enterobacter cloacae, Pseudomonas beteli, and Burkholderia latens have been shown to degrade parabens[10][11][12].

Following the initial hydrolysis, the resulting p-hydroxybenzoic acid is further metabolized. A common pathway involves the decarboxylation of PHBA to form phenol (B47542), which is then further degraded[10][12].

Degradation Byproducts

The degradation of this compound leads to the formation of several byproducts, the nature and quantity of which depend on the degradation pathway and environmental conditions.

| Byproduct Name | Chemical Formula | Formation Pathway(s) | Notes |

| p-Hydroxybenzoic Acid (PHBA) | C₇H₆O₃ | Hydrolysis, Photodegradation, Microbial Degradation | A primary and common degradation product across all pathways. |

| Phenol | C₆H₆O | Microbial Degradation | Formed from the decarboxylation of p-hydroxybenzoic acid. |

| 3,4-Dihydroxy-benzoic acid ethyl ester (3,4-OH-EPB) | C₉H₁₀O₄ | Photodegradation | A hydroxylated derivative of ethylparaben. |

| Dimer of Ethylparaben | C₁₈H₁₈O₆ | Photodegradation | Has been shown to exhibit higher estrogenic activity than the parent compound. |

| Catechol | C₆H₆O₂ | Microbial Degradation | An intermediate in the degradation of phenol. |

| cis,cis-Muconic acid | C₆H₆O₄ | Microbial Degradation | An intermediate in the degradation of catechol. |

| 2,4-Dihydroxybenzoic acid | C₇H₆O₄ | Sonochemical Degradation | A hydroxylated derivative of p-hydroxybenzoic acid. |

| 3,4-Dihydroxybenzoic acid | C₇H₆O₄ | Sonochemical Degradation | A hydroxylated derivative of p-hydroxybenzoic acid. |

Factors Influencing Degradation

Several factors can significantly influence the rate and extent of this compound degradation:

-

pH: Affects the rate of hydrolysis, with higher pH values (≥ 8) accelerating the process. The efficiency of photodegradation is also pH-dependent, with optimal pH varying depending on the photocatalyst used. For instance, with a molecularly imprinted TiO₂ photocatalyst, the highest degradation rate was observed at a pH of 5.7[2].

-

Temperature: Generally, an increase in temperature enhances the rate of chemical and microbial degradation.

-

Light Intensity and Wavelength: In photodegradation, higher light intensity generally leads to faster degradation. The wavelength of the UV light also plays a crucial role.

-

Presence of Catalysts and Oxidants: In AOPs, the concentration and type of photocatalyst (e.g., TiO₂, Ag₂CO₃) and oxidant (e.g., H₂O₂, persulfate) are critical parameters.

-

Microbial Population: The presence and activity of specific microbial consortia with the necessary enzymes (esterases, decarboxylases) are essential for efficient biodegradation.

-

Presence of Other Substances: The presence of nonionic surfactants can reduce the antimicrobial properties of ethylparaben due to micellization[1][2][3]. Humic acid can retard photodegradation, while the presence of certain anions like chloride and carbonate can either suppress or enhance the reaction rates depending on the specific AOP system[1].

Quantitative Degradation Data

The following tables summarize quantitative data from various studies on the degradation of ethylparaben under different conditions.

Table 1: Photodegradation of Ethylparaben using UV-C based Advanced Oxidation Processes

| AOP System | Initial Ethylparaben Conc. (mM) | Oxidant Conc. (mM) | pH | Degradation Rate Constant (k, min⁻¹) | % Degradation (90 min) | Reference |

| UV/PS | 0.03 | 1 | 6.5 | 0.0373 | 98.1 | [1][13] |

| UV/H₂O₂ | 0.03 | 1 | 3 | 0.0339 | 97.0 | [1][13] |

| UV/PMS | 0.03 | 1 | 6.5 | 0.0202 | 81.3 | [1][13] |

PS: Persulfate, H₂O₂: Hydrogen Peroxide, PMS: Peroxymonosulfate

Table 2: Photocatalytic Degradation of Ethylparaben using TiO₂

| Photocatalyst | Initial Ethylparaben Conc. | Light Source | Time (min) | % Degradation | Reference |

| Pure TiO₂ | Not Specified | UV | 40 | 80.74 | [14] |

| MIP-TiO₂ | Not Specified | UV | 40 | 96.27 | [14] |

MIP-TiO₂: Molecularly Imprinted Titanium Dioxide

Table 3: Microbial Degradation of Parabens by Enterobacter cloacae

| Paraben | Initial Concentration (mg/L) | Time for Complete Hydrolysis (h) | Reference |

| Methylparaben | ~500 | < 2 | [10][12] |

| Ethylparaben | ~500 | < 2 | [10][12] |

| Propylparaben | ~500 | < 2 | [10][12] |

Degradation Pathway Diagrams

Caption: Hydrolysis pathway of this compound.

Caption: Major photodegradation pathways of ethylparaben.

Caption: Microbial degradation pathway of ethylparaben.

Experimental Protocols

HPLC Method for the Analysis of Ethylparaben and its Degradation Products

This protocol is a synthesized example for the simultaneous determination of ethylparaben and its primary degradation product, p-hydroxybenzoic acid.

Objective: To quantify the concentration of ethylparaben and p-hydroxybenzoic acid in a sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Orthophosphoric acid (ACS grade)

-

Purified water (HPLC grade)

-

Ethylparaben and p-hydroxybenzoic acid reference standards

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of acetonitrile and 0.1% orthophosphoric acid in water. A common starting gradient is 21:13:66 (v/v/v) of acetonitrile, tetrahydrofuran, and water, adjusted to pH 3.0 with formic acid[5]. Alternatively, a gradient elution with 0.1% orthophosphoric acid in water as solvent A and a mixture of water, acetonitrile, and orthophosphoric acid (100:900:1, v/v/v) as solvent B can be used[14].

-

Standard Solution Preparation: Prepare stock solutions of ethylparaben and p-hydroxybenzoic acid in the mobile phase. Create a series of calibration standards by diluting the stock solutions to known concentrations.

-

Sample Preparation: Dilute the sample containing ethylparaben and its degradation products with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standards and samples into the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the concentrations using the calibration curve generated from the standard solutions.

Caption: General workflow for HPLC analysis.

Protocol for Photocatalytic Degradation Experiment

This protocol provides a general framework for studying the photodegradation of ethylparaben.

Objective: To evaluate the efficiency of a photocatalyst in degrading ethylparaben under UV irradiation.

Materials:

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).

-

Quartz reaction vessel.

-

Magnetic stirrer.

-

Ethylparaben stock solution.

-

Photocatalyst (e.g., TiO₂).

-

pH meter and buffers.

Procedure:

-

Reaction Setup:

-

Prepare an aqueous solution of ethylparaben of a known initial concentration in the quartz reaction vessel.

-

Add a specific amount of the photocatalyst to the solution.

-

Place the vessel in the photoreactor and start the magnetic stirrer to ensure a homogenous suspension.

-

-

Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption/desorption equilibrium to be reached between the ethylparaben and the catalyst surface. Take an initial sample at the end of this period.

-

Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain a constant temperature, often using a cooling jacket.

-

Sampling: Withdraw aliquots of the reaction mixture at regular time intervals.

-

Sample Analysis: Immediately filter the collected samples (e.g., using a 0.22 µm syringe filter) to remove the photocatalyst particles. Analyze the filtrate for the concentration of ethylparaben and its degradation byproducts using a suitable analytical method, such as the HPLC protocol described above.

-

Data Analysis: Plot the concentration of ethylparaben as a function of irradiation time to determine the degradation kinetics.

Conclusion

The degradation of this compound is a multifaceted process involving hydrolysis, photodegradation, and microbial pathways. The primary degradation product is p-hydroxybenzoic acid, which can be further broken down into simpler compounds like phenol. However, photodegradation can also lead to the formation of byproducts with potentially increased biological activity, such as estrogenic dimers. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental fate and potential risks associated with the widespread use of this preservative. The experimental protocols provided in this guide offer a foundation for researchers to further investigate these complex processes.

References

- 1. uoguelph.ca [uoguelph.ca]

- 2. researchgate.net [researchgate.net]

- 3. scioninstruments.com [scioninstruments.com]

- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Biocatalytic Degradation of Parabens Mediated by Cell Surface Displayed Cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of parabens by Pseudomonas beteli and Burkholderia latens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

In Vitro Toxicological Profile of Sodium Ethyl p-Hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of Sodium Ethyl p-Hydroxybenzoate (CAS: 35285-68-8), the sodium salt of ethylparaben (B1671687).[1][2] Ethylparaben is an ester of p-hydroxybenzoic acid widely used as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] This document summarizes key in vitro findings on its cytotoxicity, genotoxicity, endocrine-disrupting activity, and skin sensitization potential, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex processes through diagrams.

Cytotoxicity

Ethylparaben demonstrates dose- and time-dependent cytotoxicity across various cell lines. The primary mechanism often involves the induction of apoptosis, leading to a reduction in cell viability.[3][4] The cytotoxic potential of parabens is generally observed to increase with the length of their alkyl side chain, with ethylparaben being more cytotoxic than methylparaben but less so than propylparaben (B1679720) and butylparaben.[3][5]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for ethylparaben in different in vitro models.

| Cell Line | Assay Type | Exposure Time | IC50 Value | Citation |

| BeWo (Human Placenta) | MTS Assay | 24 hours | 0.9 mM | [3][4] |

| BeWo (Human Placenta) | MTS Assay | 48 hours | 0.6 mM | [3][4] |

| Spermatozoa (in vitro) | Viability Assay | Not Specified | 8 mg/mL | [6] |

Experimental Protocol: MTS Cell Viability Assay

This protocol outlines a typical procedure for assessing cytotoxicity using a tetrazolium-based (MTS) assay, as performed in studies evaluating ethylparaben.[3][4]

Objective: To determine the concentration of ethylparaben that reduces the viability of a cell culture by 50% (IC50).

Materials:

-

Target cell line (e.g., BeWo)

-

Complete cell culture medium

-

96-well cell culture plates

-

Ethylparaben stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader (490 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of ethylparaben in complete culture medium. Remove the old medium from the wells and add 100 µL of the various ethylparaben concentrations (and a vehicle control).

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24 and 48 hours) at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The viable cells will bioreduce the MTS compound into a colored formazan (B1609692) product.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the ethylparaben concentration and use a non-linear regression to determine the IC50 value.

Visualization: Cytotoxicity Assay Workflow

Caption: Workflow for a standard MTS cytotoxicity assay.

Genotoxicity

The genotoxic potential of ethylparaben has been evaluated in multiple in vitro systems. While generally found to be non-mutagenic in bacterial reverse mutation assays (Ames test), some studies indicate it can induce chromosomal damage in mammalian cells.[6] This clastogenic activity appears to be more pronounced with metabolic activation.

Quantitative Genotoxicity Data

The following table summarizes key findings from in vitro genotoxicity studies of ethylparaben.

| Cell Line/System | Assay Type | Concentration | Result | Citation |

| Chinese Hamster Ovary (CHO) | Chromosomal Aberration | Not Specified | Increased chromosomal aberrations | [6] |

| Human Lymphocytes | Chromosomal Aberration | 0.10 mg/L | Increased acentric fragments, chromatid breaks, polyploidy | [7] |

| Human Lymphocytes | Alkaline Comet Assay | 0.25 - 0.50 mg/L | Increased DNA tail intensity (indicating DNA damage) | [7] |

| L5178Y & TK6 Cells | Micronucleus Test | Not Specified | Increased micronucleus frequency (with S9 activation) | [8] |

| Human Lymphocytes | Cytogenetic Analysis | Not Specified | Telomere shortening, loss, and deletions (with S9) | [8] |

Experimental Protocol: Alkaline Comet Assay

This protocol describes the general steps for the alkaline comet assay (single-cell gel electrophoresis) to detect DNA strand breaks in cells exposed to ethylparaben.[7]

Objective: To detect and quantify DNA damage in individual cells following exposure to a test substance.

Materials:

-

Human lymphocytes or other target cells

-

Low melting point (LMP) and normal melting point (NMP) agarose (B213101)

-

Microscope slides

-

Lysis solution (high salt, detergent, pH 10)

-

Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13)

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)

-

DNA staining dye (e.g., SYBR Green, ethidium (B1194527) bromide)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Treatment: Expose cells in suspension or culture to various concentrations of ethylparaben for a defined period.

-

Slide Preparation: Coat microscope slides with a layer of NMP agarose.

-

Cell Embedding: Mix the treated cell suspension with LMP agarose and pipette the mixture onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and nuclear membranes, leaving behind DNA "nucleoids."

-

DNA Unwinding: Place the slides in the electrophoresis tank filled with alkaline buffer for approximately 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., ~25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."

-

Neutralization and Staining: Gently rinse the slides with neutralization buffer, then stain with a fluorescent DNA dye.

-

Scoring: Visualize the slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide using image analysis software to quantify parameters such as tail length and tail intensity, which are indicative of the extent of DNA damage.

Visualization: Comet Assay Workflow

Caption: Key steps of the in vitro alkaline Comet assay.

Endocrine Disruption

Ethylparaben is recognized as an endocrine-disrupting chemical (EDC), exhibiting weak estrogenic activity and some anti-androgenic properties in vitro.[9][10] Its activity is attributed to its ability to bind to nuclear receptors, primarily the estrogen receptor (ER), and modulate hormonal signaling pathways.

Summary of In Vitro Endocrine Activity

-

Estrogenic Activity: Ethylparaben can bind to both estrogen receptor alpha (ERα) and beta (ERβ).[11] It has been shown to promote the proliferation of estrogen-responsive human breast cancer cells (MCF-7).[11] However, its potency is significantly lower—ranging from 1,000 to 10,000 times less—than the endogenous hormone 17β-estradiol.[6][12]

-

Anti-Androgenic Activity: Studies indicate that parabens can interfere with testosterone (B1683101) activity, suggesting anti-androgenic effects.[9][12]

-

PPAR Activation: Ethylparaben has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator in adipogenesis.[9]

-

Steroidogenesis: In the H295R adrenal carcinoma cell line, which is a model for steroidogenesis, ethylparaben exposure has been found to disturb the synthesis and secretion of both estradiol (B170435) and testosterone.[11]

Experimental Protocol: Estrogen Receptor (ER) Transactivation Assay

This protocol describes a reporter gene assay using a cell line like MCF-7 to measure the estrogenic activity of ethylparaben.

Objective: To quantify the ability of ethylparaben to activate the estrogen receptor and induce the transcription of a reporter gene.

Materials:

-

MCF-7 cells (stably or transiently transfected with an Estrogen Response Element (ERE)-driven reporter plasmid, e.g., ERE-luciferase)

-

Phenol (B47542) red-free culture medium supplemented with charcoal-stripped serum (to remove endogenous steroids)

-

Ethylparaben and 17β-estradiol (positive control)

-

Lysis buffer and luciferase substrate

-

Luminometer

Procedure:

-

Cell Culture: Culture the transfected MCF-7 cells in phenol red-free medium with charcoal-stripped serum for several days to deplete hormonal influences.

-

Seeding: Seed the cells into a white, opaque 96-well plate.

-

Treatment: Expose the cells to a range of ethylparaben concentrations. Include a vehicle control and a positive control series with 17β-estradiol.

-

Incubation: Incubate the plate for 24 hours to allow for receptor binding, activation, and reporter gene expression.

-

Cell Lysis: Aspirate the medium and add cell lysis buffer to each well.

-

Luminometry: Transfer the cell lysate to a luminometer plate and add the luciferase substrate. Measure the light output (luminescence), which is proportional to the level of reporter gene expression.

-

Data Analysis: Normalize the results to a control for cell viability if necessary. Express the data as fold-induction over the vehicle control and plot a dose-response curve to determine the relative potency compared to 17β-estradiol.

Visualization: Estrogen Receptor Signaling Pathway

Caption: Simplified pathway of Ethylparaben-mediated ER activation.

Skin Sensitization

While considered non-sensitizing in vivo on normal skin, in vitro data suggests ethylparaben possesses a potential for skin sensitization.[6] Modern in vitro methods, part of the Adverse Outcome Pathway (AOP) for skin sensitization, have been used to evaluate this endpoint.

Summary of In Vitro Skin Sensitization Findings

-

h-CLAT (human Cell Line Activation Test): This assay, which measures the upregulation of cell surface markers (CD86, CD54) on THP-1 monocytes, predicts ethylparaben as having sensitizing potential.[13][14] This test addresses the key event of dendritic cell activation.

-

LuSens Assay: This reporter gene assay using keratinocytes also predicts ethylparaben as a potential sensitizer.[13][14] It addresses the key event of keratinocyte activation.

-

DPRA (Direct Peptide Reactivity Assay): This in chemico assay, which measures the reactivity of a substance with synthetic peptides containing lysine (B10760008) and cysteine, did not confirm the sensitization potential of ethylparaben.[13][14] This test addresses the molecular initiating event of protein binding. The discrepancy suggests that ethylparaben's sensitizing activity may operate primarily through cellular activation pathways rather than direct protein haptenation.

Experimental Protocol: Human Cell Line Activation Test (h-CLAT)

This protocol is a summary of the OECD Test Guideline 442E for the h-CLAT method.

Objective: To identify potential skin sensitizers by measuring the expression of CD54 and CD86 on the surface of THP-1 cells.

Materials:

-

THP-1 human monocytic leukemia cell line

-

Culture medium (e.g., RPMI-1640)

-

24-well plates

-

Test chemical (ethylparaben) and controls (e.g., DNCB, Lactic Acid)

-

Fluorescently-labeled antibodies (anti-CD54-FITC, anti-CD86-PE) and corresponding isotype controls

-

Propidium (B1200493) Iodide (PI) for viability staining

-

Flow cytometer

Procedure:

-

Cell Culture and Seeding: Culture THP-1 cells to a specified density. Seed 1.6 x 10⁵ cells per well into a 24-well plate.

-

Treatment: Expose the cells to at least eight concentrations of ethylparaben for 24 hours. Include positive and negative/vehicle controls.

-

Cell Viability Assessment: Determine the CV75, the concentration that results in 75% cell viability, using a method like propidium iodide staining and flow cytometry.

-

Cell Harvesting and Staining: Harvest the cells and wash them. Stain the cells with fluorochrome-conjugated antibodies for CD54, CD86, and their respective isotype controls.

-

Flow Cytometry: Acquire data on a flow cytometer. Gate on the viable (PI-negative) cell population.

-

Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for CD54 and CD86 for each concentration relative to the vehicle control.

-

Prediction Model: A positive result is recorded if the RFI of CD54 is ≥ 150% or the RFI of CD86 is ≥ 200% at any concentration that results in ≥50% cell viability.

Visualization: h-CLAT Experimental Workflow

Caption: Workflow of the h-CLAT for skin sensitization potential.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethylparaben induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Genotoxic risk of ethyl-paraben could be related to telomere shortening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethylparaben | Rupa Health [rupahealth.com]

- 10. rivm.nl [rivm.nl]

- 11. Studying paraben-induced estrogen receptor- and steroid hormone-related endocrine disruption effects via multi-level approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. contactderm.org [contactderm.org]

- 13. Health safety of parabens evaluated by selected in vitro methods • Mattek - Part of Sartorius [mattek.com]

- 14. Health safety of parabens evaluated by selected in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of p-Hydroxybenzoic Acid Esters: From Natural Occurrence to Industrial Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The esters of p-hydroxybenzoic acid, commonly known as parabens, are a class of compounds that have garnered significant attention in both scientific and public spheres. While widely recognized for their role as effective preservatives in pharmaceuticals, cosmetics, and food products, their presence as naturally occurring substances in the biosphere is less appreciated. This technical guide provides a comprehensive overview of the natural occurrence of p-hydroxybenzoic acid esters and the chemical synthesis methodologies employed for their large-scale production. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Natural Occurrence of p-Hydroxybenzoic Acid Esters

Contrary to the common perception of parabens as purely synthetic chemicals, p-hydroxybenzoic acid and its esters are found in a variety of plants and microorganisms.[1] Nature utilizes these compounds for their antimicrobial and antifungal properties.[2][3]

Occurrence in Plants and Foodstuffs

P-hydroxybenzoic acid, the precursor to paraben esters, is a naturally occurring phenolic compound in many fruits and vegetables, including carrots, olives, cucumbers, and strawberries.[2][4] While the esterified forms (parabens) are less common, they have been identified in specific plant species. For instance, methylparaben has been detected in Granadilla and the tuber Oca.[2]

A study on foodstuffs from the United States revealed the presence of parabens in over 90% of the samples analyzed, spanning categories such as beverages, dairy products, fruits, and vegetables.[5][6] The total concentration of five common parabens (methyl, ethyl, propyl, butyl, and benzyl) ranged from below the limit of quantitation to 409 ng/g fresh weight.[5][6] Methylparaben was the most predominant, and there was no significant difference in paraben concentrations across the different food categories.[5] Another study identified trace concentrations (<0.0008% w/w) of methylparaben in authenticated samples of the plant Andrographis paniculata.[7]

Table 1: Quantitative Data on the Natural Occurrence of Parabens in Foodstuffs

| Food Category | Total Paraben Concentration (ng/g fresh weight) | Predominant Parabens | Reference |

| Various Foodstuffs (USA) | Methyl, Ethyl, Propyl | [5][6] | |

| Seafood (Marketed) | 16.7 - 44.7 (dry weight) | Methyl, Ethyl, Propyl, Butyl | [8] |

| Ready-to-eat Foodstuffs (Saudi Arabia) | 0 - 1113 µg/g | Methyl, Ethyl, Propyl, Butyl, Isobutyl | [9] |

| Fresh-cut Vegetables (China) | One sample positive for Methylparaben (81 µg/kg) | Methylparaben | [10] |

LOQ: Limit of Quantitation

Occurrence in Microorganisms

Certain microorganisms have been shown to produce or metabolize parabens. For example, a strain of Microbulbifer marine bacterium has been found to naturally produce certain types of parabens.[3] Additionally, some bacteria, such as Enterobacter species, can metabolize methylparaben, utilizing it as a sole carbon and energy source.[2]

Synthesis of p-Hydroxybenzoic Acid Esters

The industrial production of parabens primarily relies on chemical synthesis to meet the high demand for these preservatives. The most common methods are direct esterification of p-hydroxybenzoic acid and, to a lesser extent, transesterification.

Direct Esterification (Fischer Esterification)

The workhorse of industrial paraben synthesis is the Fischer esterification of p-hydroxybenzoic acid with the corresponding alcohol (e.g., methanol (B129727) for methylparaben, ethanol (B145695) for ethylparaben). This reaction is typically catalyzed by a strong acid.

Concentrated sulfuric acid is a widely used catalyst for this process. The reaction involves refluxing p-hydroxybenzoic acid with an excess of the desired alcohol in the presence of a catalytic amount of sulfuric acid.

Experimental Protocol: Synthesis of Propylparaben via Conventional Acid Catalysis

Materials:

-

p-Hydroxybenzoic acid

-

n-Propanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxybenzoic acid in an excess of n-propanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of p-hydroxybenzoic acid) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess n-propanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propylparaben.

-

Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain purified propylparaben.

In a move towards more environmentally benign processes, heterogeneous catalysts such as montmorillonite (B579905) K10 clay have been employed.[11] These catalysts offer advantages such as easy separation from the reaction mixture and potential for reuse.

Experimental Protocol: Synthesis of Methylparaben using Montmorillonite K10 Clay

Materials:

-

p-Hydroxybenzoic acid

-

Methanol

-

Montmorillonite K10 clay

-

Ethyl acetate

-

Petroleum ether

-

Silica (B1680970) gel (60-120 mesh)

Procedure:

-

In a 50 mL round-bottom flask, combine p-hydroxybenzoic acid (1.38 g, 10 mmol), Montmorillonite K10 clay (0.27 g, 20 wt%), and methanol (10 mL).

-

Heat the mixture at reflux temperature for 10-12 hours.

-

After cooling, filter the catalyst from the reaction mixture.

-

Evaporate the excess methanol.

-

Dissolve the crude product in 50 mL of 5% ethyl acetate-petroleum ether.

-

Pass the solution through a pad of silica gel.

-

Evaporate the solvent to obtain the pure methylparaben.[11]

Table 2: Comparison of Synthesis Protocols for p-Hydroxybenzoic Acid Esters

| Parameter | Conventional Acid Catalysis (Propylparaben) | Green Catalysis (Methylparaben) |

| Starting Materials | p-Hydroxybenzoic acid, n-Propanol | p-Hydroxybenzoic acid, Methanol |

| Catalyst | Concentrated Sulfuric Acid | Montmorillonite K10 Clay |

| Reaction Time | 2-4 hours | 10-12 hours |

| Reaction Temperature | Reflux | Reflux |

| Yield | High (specific yield not always reported) | >80% |

| Work-up | Neutralization, Extraction, Recrystallization | Filtration, Chromatography |

| Reference | General Fischer Esterification Protocols | [11] |

Transesterification

Transesterification is another method for synthesizing parabens, particularly for producing higher alkyl esters from more readily available lower esters like methylparaben. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to exchange the alkyl group. While less common for primary synthesis, it is a relevant reaction, especially in biological systems and certain chemical contexts.[12][13][14]

For instance, the transesterification of methylparaben with various polyols like xylitol (B92547) has been studied, demonstrating that the hydroxyl groups of the polyol can react with the methylparaben.[12] The reaction rate is highest in a strongly alkaline medium (pH 10-11).[12]

Analysis of p-Hydroxybenzoic Acid Esters

Accurate quantification of parabens in various matrices is crucial for both quality control in industrial products and for assessing human and environmental exposure. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection, is a versatile and widely used method for paraben analysis.[5][15][16][17][18][19][20]

Experimental Protocol: General HPLC Analysis of Parabens

Instrumentation:

-

High-Performance Liquid Chromatograph

-

C18 reverse-phase column

-

UV or MS/MS detector

Mobile Phase (Isocratic or Gradient):

-

A mixture of an aqueous phase (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[10][15]

Sample Preparation:

-

Extraction: Parabens are extracted from the sample matrix using a suitable solvent. For solid samples, techniques like solid-liquid extraction or matrix solid-phase dispersion (MSPD) can be used.[8] For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common.[16][19][21]

-

Clean-up: The extract may be further purified to remove interfering substances using SPE cartridges.[16]

-

Analysis: The prepared sample is injected into the HPLC system. Parabens are separated on the C18 column based on their polarity and detected by the UV or MS/MS detector. Quantification is typically performed using an external or internal standard calibration curve.[22]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of parabens. Derivatization is often employed to increase the volatility and thermal stability of the parabens before GC analysis.[8][23][24][25]

Experimental Protocol: General GC-MS Analysis of Parabens

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer

-

Capillary column (e.g., BP-5)

Sample Preparation and Derivatization:

-

Extraction: Similar extraction methods as for HPLC are used.

-

Derivatization: The extracted parabens are derivatized, for example, by acetylation with acetic anhydride (B1165640) or by silylation.[8] This step converts the polar hydroxyl group into a less polar and more volatile group.

-

Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and detected by the mass spectrometer, which provides both quantitative data and structural information for identification.

Signaling Pathways and Logical Relationships

Parabens are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interact with hormonal signaling pathways, primarily by mimicking the action of estrogen.[26][27][28][29][30][31][32][33][34][35][36][37]

Estrogenic Activity

The primary mechanism of paraben-induced endocrine disruption is their binding to estrogen receptors (ERα and ERβ).[26][33][34][37] This interaction can trigger downstream estrogenic responses, potentially leading to adverse health effects.[26][27][29] The estrogenic activity of parabens generally increases with the length of their alkyl chain.[33]

Crosstalk with Other Signaling Pathways